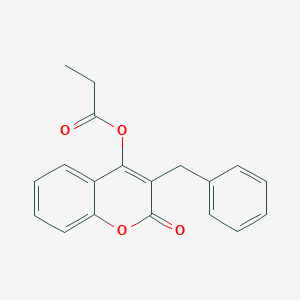
(3-Benzyl-2-oxochromen-4-yl) propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Benzyl-2-oxochromen-4-yl) propanoate is an ester compound that features a chromenone (coumarin) core structure. Esters are organic compounds derived from carboxylic acids and alcohols, and they are known for their pleasant odors and wide occurrence in nature . The chromenone structure is notable for its biological and pharmacological activities, making this compound of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzyl-2-oxochromen-4-yl) propanoate typically involves the esterification of a chromenone derivative with a propanoic acid derivative. One common method is the O-acylation reaction, where 7-hydroxy-2H-chromen-2-one reacts with a benzyl chloride derivative in the presence of a base such as triethylamine in dichloromethane at room temperature .
Industrial Production Methods
Industrial production of esters like this compound often involves similar esterification processes but on a larger scale. The reaction conditions are optimized for yield and purity, and the use of continuous flow reactors can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Benzyl-2-oxochromen-4-yl) propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Applications De Recherche Scientifique
(3-Benzyl-2-oxochromen-4-yl) propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research into its potential therapeutic effects, such as anticancer and antimicrobial activities, is ongoing.
Industry: It is used in the synthesis of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (3-Benzyl-2-oxochromen-4-yl) propanoate involves its interaction with various molecular targets and pathways. The chromenone core can inhibit enzymes like carbonic anhydrase and monoamine oxidase, affecting cellular processes such as inflammation and oxidative stress . The ester group can also undergo hydrolysis, releasing active metabolites that contribute to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity smell, used in flavorings and fragrances.
Uniqueness
(3-Benzyl-2-oxochromen-4-yl) propanoate stands out due to its chromenone core, which imparts unique biological activities not found in simpler esters like ethyl acetate or methyl butyrate. This makes it particularly valuable in medicinal chemistry and biological research .
Propriétés
Numéro CAS |
402778-19-2 |
|---|---|
Formule moléculaire |
C19H16O4 |
Poids moléculaire |
308.3g/mol |
Nom IUPAC |
(3-benzyl-2-oxochromen-4-yl) propanoate |
InChI |
InChI=1S/C19H16O4/c1-2-17(20)23-18-14-10-6-7-11-16(14)22-19(21)15(18)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
Clé InChI |
CZSHJWAMUDLPCC-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1=C(C(=O)OC2=CC=CC=C21)CC3=CC=CC=C3 |
SMILES canonique |
CCC(=O)OC1=C(C(=O)OC2=CC=CC=C21)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


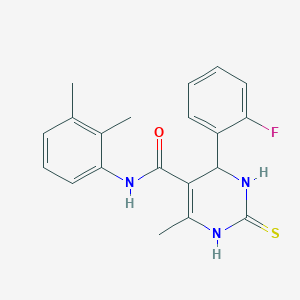
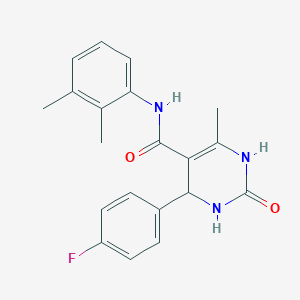
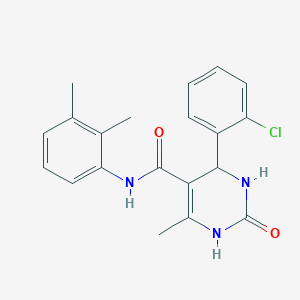
![5-Phenyl-4-[4-(2-pyridinyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B482040.png)
![2-[2-(2,5-Dichlorothiophen-3-yl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one](/img/structure/B482044.png)
![4-(1,3-Benzothiazol-2-ylsulfanyl)-2-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B482051.png)
![4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B482052.png)
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-phenylacetamide](/img/structure/B482053.png)
![4-(1,3-Benzothiazol-2-ylsulfanyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B482055.png)
![1-(4-Chlorophenyl)-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B482056.png)
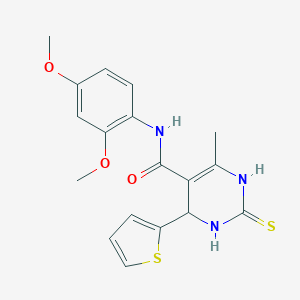
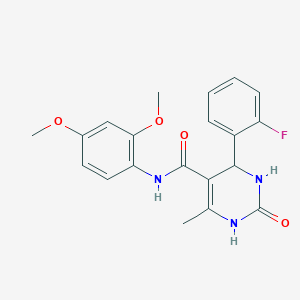
![2-(benzylsulfanyl)-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B482059.png)
![4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B482064.png)
